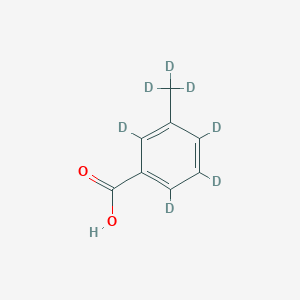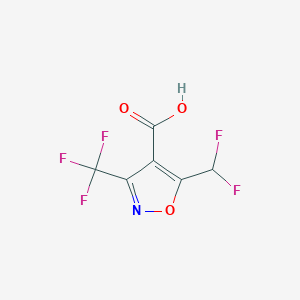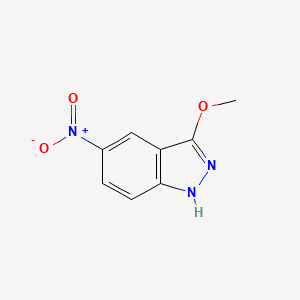![molecular formula C9H11BrN2O B1459374 1-[(5-Bromopyridin-2-yl)methyl]azetidin-3-ol CAS No. 1565514-10-4](/img/structure/B1459374.png)
1-[(5-Bromopyridin-2-yl)methyl]azetidin-3-ol
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “1-[(5-Bromopyridin-2-yl)methyl]azetidin-3-ol” consists of a bromopyridine ring attached to an azetidin-3-ol group via a methylene bridge. The presence of the bromine atom and the hydroxyl group could potentially influence the compound’s reactivity and interactions.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully available in the retrieved data. It has a molecular weight of 243.1 g/mol.Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
1-[(5-Bromopyridin-2-yl)methyl]azetidin-3-ol and its derivatives have been synthesized and evaluated for their potential biological activities. The structure of these compounds has been confirmed through various spectroscopic methods, and they have been tested for antibacterial and antifungal activities, showing acceptable results (Rao, Prasad, & Rao, 2013).
Chemical Synthesis and Imaging Applications
The compound has also been explored in the context of chemical synthesis for imaging purposes. For instance, an analogue was synthesized for potential use as a ligand for nicotinic receptors, involving a coupling process and subsequent deprotection steps. This approach overcame previous challenges in automation and yielded a significant amount of the final product suitable for biological applications (Karimi & Långström, 2002).
Glycosidase Inhibitory Activity
Research into the synthesis of polyhydroxylated azetidine iminosugars from d-glucose has led to compounds with significant inhibitory activity against certain enzymes. One such compound demonstrated notable inhibitory activity against amyloglucosidase from Aspergillus niger, showcasing the potential of azetidine derivatives in enzyme inhibition studies (Lawande et al., 2015).
Antibacterial Agents
Azetidine derivatives have been explored for their antibacterial properties, with various studies synthesizing and evaluating their efficacy against different bacterial strains. These efforts have highlighted the importance of stereochemistry and specific substituents in enhancing antibacterial activity, providing insights into the design of more effective antibacterial compounds (Frigola et al., 1995).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[(5-bromopyridin-2-yl)methyl]azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c10-7-1-2-8(11-3-7)4-12-5-9(13)6-12/h1-3,9,13H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRMEWZTRKMSCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=NC=C(C=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-ol](/img/structure/B1459294.png)
![[2-(2-methyl-1H-imidazol-1-yl)ethyl]amine dihydrobromide](/img/structure/B1459296.png)

![3,6-Dichloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1459300.png)

![5-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid](/img/structure/B1459303.png)

![(R)-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid](/img/structure/B1459306.png)
![2-(Piperazin-1-ylmethyl)imidazo[1,2-a]pyridine dihydrochloride](/img/structure/B1459307.png)


